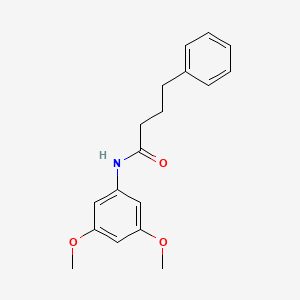
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. 25I-NBOMe is a relatively new drug, first synthesized in 2003, and has gained popularity in recent years due to its potent effects and availability on the internet.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide involves its binding to the serotonin 2A receptor, which is a G protein-coupled receptor that is primarily located in the brain. Activation of the serotonin 2A receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide are not well understood, but studies have shown that it can cause changes in neural circuits that may have long-lasting effects. The drug has been shown to induce changes in the expression of genes involved in synaptic plasticity and neurogenesis, suggesting that it may have therapeutic potential in the treatment of certain psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide for lab experiments is its potency, which allows researchers to study the drug's effects at low doses. However, the drug's availability and legal status may limit its use in certain jurisdictions. Additionally, the potential for adverse effects and the lack of long-term safety data may limit the drug's use in clinical research.
Future Directions
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-4-phenylbutanamide. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of safer and more effective psychedelic drugs that can be used in clinical settings. Finally, further research is needed to better understand the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide, as well as its potential for long-term harm.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide involves the reaction of 2,5-dimethoxyphenethylamine with 4-iodobenzaldehyde in the presence of an acid catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product. The synthesis of N-(3,5-dimethoxyphenyl)-4-phenylbutanamide is relatively simple and can be performed with readily available chemicals, which has contributed to its widespread availability.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide has been the subject of several scientific studies, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that N-(3,5-dimethoxyphenyl)-4-phenylbutanamide has a high affinity for the serotonin 2A receptor, which is responsible for its hallucinogenic effects. Another study found that N-(3,5-dimethoxyphenyl)-4-phenylbutanamide can induce long-lasting changes in neural circuits, which may have therapeutic potential in the treatment of certain psychiatric disorders.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-11-15(12-17(13-16)22-2)19-18(20)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNERPVSRZLXLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)
![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)





![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)

![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)